3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Overview
Description
Scientific Research Applications
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Antiviral Activity
- Field : Virology
- Application : Indole derivatives have shown potential as antiviral agents .
- Method : Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested for their antiviral properties .
- Results : One compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Anti-inflammatory Activity
- Field : Immunology
- Application : Indole derivatives have been found to possess anti-inflammatory properties .
- Method : Various indole scaffolds were synthesized and screened for anti-inflammatory activities .
- Results : The results of these studies have shown promising anti-inflammatory effects, although specific data was not provided .
-
Anticancer Activity
- Field : Oncology
- Application : Indole derivatives have demonstrated anticancer properties .
- Method : Various indole derivatives were synthesized and their anticancer properties were evaluated .
- Results : Several indole derivatives showed potential as anticancer agents, although specific data was not provided .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have shown antimicrobial properties .
- Method : Various indole derivatives were synthesized and their antimicrobial properties were evaluated .
- Results : Several indole derivatives showed potential as antimicrobial agents, although specific data was not provided .
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Indole derivatives have shown antidiabetic properties .
- Method : Various indole derivatives were synthesized and their antidiabetic properties were evaluated .
- Results : Several indole derivatives showed potential as antidiabetic agents, although specific data was not provided .
-
Antimalarial Activity
- Field : Parasitology
- Application : Indole derivatives have shown antimalarial properties .
- Method : Various indole derivatives were synthesized and their antimalarial properties were evaluated .
- Results : Several indole derivatives showed potential as antimalarial agents, although specific data was not provided .
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Synthesis of Highly Substituted Propanamide Derivatives
- Field : Organic Chemistry
- Application : Propanamide and its derivatives can react in many different organic processes to form other useful compounds for synthesis .
- Method : Propanamide can be prepared by the condensation reaction between urea and propanoic acid .
- Results : This method has been used to synthesize highly substituted propanamide derivatives .
-
Antiproliferative Activity
- Field : Oncology
- Application : Certain propanamide analogues have shown antiproliferative activity .
- Method : These compounds were synthesized and their antiproliferative properties were evaluated .
- Results : The results showed potential antiproliferative effects, although specific data was not provided .
-
Synthesis of Highly Substituted Propanamide Derivatives
- Field : Organic Chemistry
- Application : Propanamide and its derivatives can react in many different organic processes to form other useful compounds for synthesis .
- Method : Propanamide can be prepared by the condensation reaction between urea and propanoic acid .
- Results : This method has been used to synthesize highly substituted propanamide derivatives .
-
Antiproliferative Activity
- Field : Oncology
- Application : Certain propanamide analogues have shown antiproliferative activity .
- Method : These compounds were synthesized and their antiproliferative properties were evaluated .
- Results : The results showed potential antiproliferative effects, although specific data was not provided .
Future Directions
properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-7-6-12(15)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWYGURKXRWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589325 | |
Record name | 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
CAS RN |
908494-47-3 | |
Record name | 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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